Methyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of anthranilic acid derivatives with diethyl acetylenedicarboxylate through hydroamination followed by a PPA-catalyzed intramolecular Friedel–Crafts reaction . This method is favored for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The use of continuous flow chemistry and metal-catalyzed reactions can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can modify the quinolone ring, potentially altering its biological activity.
Substitution: Commonly involves halogenation or alkylation, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Often uses hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Utilizes reagents such as halogens (chlorine, bromine) or alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolones, which can have enhanced or modified biological activities .
Scientific Research Applications
Methyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinolone derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new antibiotics and anticancer agents.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial enzymes involved in DNA replication and repair. By inhibiting these enzymes, the compound can effectively halt bacterial growth and proliferation . The molecular targets include DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 4-Hydroxy-2-quinolones
- Indole derivatives
Uniqueness
Methyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinolone derivatives .
Properties
Molecular Formula |
C11H8ClNO3 |
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Molecular Weight |
237.64 g/mol |
IUPAC Name |
methyl 5-chloro-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)6-5-13-8-4-2-3-7(12)9(8)10(6)14/h2-5H,1H3,(H,13,14) |
InChI Key |
MYVJLHCFLBMHJY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C(C1=O)C(=CC=C2)Cl |
Origin of Product |
United States |
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